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Chrysoidine thiocyanate

Cat. No.: B1175630
CAS No.: 16484-81-4
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Description

Chrysoidine thiocyanate (CAS 16484-81-4) is a chemical compound of interest in scientific research. The compound incorporates a thiocyanate (SCN−) group, a pseudohalide that is ubiquitously found in mammalian extracellular fluids and plays a significant role in innate host defense systems . Thiocyanate serves as a key substrate for peroxidases like lactoperoxidase (LPO), which catalyze its oxidation by hydrogen peroxide to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent . This reaction is a crucial part of the immune response in mucosal surfaces such as the oral cavity, airways, and alimentary tract. The chrysoidine component is historically recognized as a family of azo dyes. Chrysoidine Y (Basic Orange 2), for example, is used in microscopy and industrial applications . The International Agency for Research on Cancer (IARC) has evaluated chrysoidine and classifies it as "not classifiable as to its carcinogenicity to humans" (Group 3) based on limited evidence in animals and inadequate evidence in humans . The combination of these moieties in this compound suggests potential research applications in areas such as antimicrobial studies, redox biology, and the development of chemical probes. Researchers are advised to consult safety data sheets for the specific form of this compound, as the hazardous properties of the combined molecule are not fully detailed in the available literature. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

CAS No.

16484-81-4

Molecular Formula

C9H11ClN2O4

Synonyms

Chrysoidine thiocyanate

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization of Chrysoidine Thiocyanate

Direct Synthesis Routes for Chrysoidine (B147795) Thiocyanate (B1210189)

The direct synthesis of chrysoidine thiocyanate can be approached through methods that assemble the cationic dye and the thiocyanate anion.

Salt Formation Approaches

The most direct route to this compound is through a salt metathesis or ion exchange reaction. Chrysoidine is commonly synthesized and isolated as its hydrochloride salt. This provides a straightforward precursor for the synthesis of the thiocyanate salt.

The process involves dissolving chrysoidine hydrochloride in a suitable solvent, such as water or ethanol (B145695), and treating it with a solution of a soluble inorganic thiocyanate salt, like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN). The driving force for the reaction is typically the precipitation of the less soluble this compound salt or the formation of a highly soluble chloride salt (e.g., NaCl or KCl) that remains in the solution.

Reaction Scheme: [C₁₂H₁₃N₄]⁺Cl⁻ (aq) + KSCN (aq) → [C₁₂H₁₃N₄]⁺SCN⁻ (s) + KCl (aq)

This method is efficient and relies on fundamental principles of solubility and ionic equilibria. The resulting this compound can be isolated by filtration, washed to remove residual salts, and dried.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative by minimizing intermediate isolation steps. For this compound, a one-pot strategy could involve the synthesis of the chrysoidine base followed by in-situ salt formation. The synthesis of chrysoidine itself is a classic example of an azo coupling reaction, where aniline (B41778) is diazotized with nitrous acid (generated in situ from NaNO₂ and HCl) and then coupled with 1,3-diaminobenzene (m-phenylenediamine). britannica.com

Following the formation of the chrysoidine base in the reaction mixture, the addition of thiocyanic acid (HSCN), or a salt like ammonium (B1175870) thiocyanate, could lead to the direct formation of this compound. However, controlling the pH and preventing side reactions would be critical.

Alternatively, several one-pot methods exist for converting primary amines into isothiocyanates, which are covalent isomers of thiocyanates. These processes often involve the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. organic-chemistry.orgnih.govnih.gov While this would modify the chrysoidine core rather than forming the ionic salt, it represents a one-pot functionalization strategy starting from the same amine precursors.

Functionalization and Derivatization of the Chrysoidine Core

The chrysoidine molecule possesses several reactive sites, including two aromatic rings, two primary amino groups, and an azo linkage, making it a versatile scaffold for further chemical modification.

Electrophilic Aromatic Substitution Reactions

The aromatic rings of chrysoidine are susceptible to electrophilic aromatic substitution (EAS), with the reactivity and regioselectivity governed by the existing substituents. The 1,3-diaminobenzene ring is highly activated due to the two strongly electron-donating amino (-NH₂) groups. The phenyl ring is influenced by the azo linkage (-N=N-), which is generally considered a deactivating group but directs incoming electrophiles to the ortho and para positions.

The amino groups are powerful activating, ortho, para-directing groups. libretexts.org Consequently, electrophilic attack is overwhelmingly favored on the diaminobenzene ring at the positions ortho and para to the amino groups. The most likely position for substitution is C6, which is ortho to one amino group and para to the other.

Functional GroupEffect on RingDirecting Influence
Amino (-NH₂)Strongly ActivatingOrtho, Para
Azo (-N=N-Ar)DeactivatingOrtho, Para

Typical EAS reactions that could be applied to the chrysoidine core include:

Halogenation: Reaction with Br₂ or Cl₂ (often with a Lewis acid catalyst, though the activated ring may not require one) would likely result in polyhalogenation on the diaminobenzene ring.

Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. Due to the high reactivity of the amine-substituted ring, this reaction can be aggressive and may lead to oxidation. mnstate.edu

Sulfonation: Reaction with fuming sulfuric acid would install a sulfonic acid (-SO₃H) group, potentially at the C6 position.

Modification of Amino and Azo Linkages

The functional groups of chrysoidine provide additional avenues for derivatization.

Amino Group Modification: The primary amino groups are nucleophilic and can undergo a variety of reactions, such as acylation (reaction with acid chlorides or anhydrides) and alkylation. nih.govresearchgate.netnih.gov These modifications can be used to attach other chemical moieties or to alter the solubility and electronic properties of the dye. Protecting these groups is also a common strategy before performing other reactions on the aromatic rings. peptide.com

Azo Linkage Modification: The azo bond is the chromophore of the dye but is also susceptible to chemical transformation. The most significant reaction is reductive cleavage. researchgate.net Treatment with reducing agents like sodium dithionite (B78146) can break the -N=N- bond, yielding the constituent amines: aniline and 1,2,4-triaminobenzene. rsc.orgrsc.orgresearchgate.net This reaction is a characteristic of azo compounds and is utilized in both chemical analysis and biological metabolism.

Thiocyanate Moiety Modifications and Linkage Isomerism

The thiocyanate anion (SCN⁻) is an ambidentate nucleophile, meaning it can react through two different atoms—sulfur or nitrogen. researchgate.netnih.gov This duality gives rise to linkage isomerism in both coordination compounds and organic molecules. tiwariacademy.comwikipedia.org

When forming an organic derivative, the reaction of an alkyl or aryl electrophile with the thiocyanate ion can lead to two different products:

Thiocyanates (R-SCN): Formed when the bond is through the sulfur atom. organic-chemistry.org

Isothiocyanates (R-N=C=S): Formed when the bond is through the nitrogen atom. differencebetween.comwikipedia.org

The outcome of such a reaction is influenced by factors including the nature of the electrophile (Hard-Soft Acid-Base theory), the solvent, and the counter-ion. Generally, softer electrophiles tend to react at the softer sulfur atom, while harder electrophiles favor the harder nitrogen atom.

In coordination chemistry, the thiocyanate ligand can bind to a metal center through either atom, leading to distinct linkage isomers with different properties. wikipedia.orgncert.nic.in For example, a complex might exist as a thiocyanato (M-SCN) or an isothiocyanato (M-NCS) isomer. tiwariacademy.com This phenomenon is well-documented for transition metal complexes. researchgate.netresearchgate.net

PropertyThiocyanate (R-SCN)Isothiocyanate (R-NCS)
BondingR-S-C≡NR-N=C=S
Geometry at C-X-C/NBent (~100°)Bent (~165°)
IR Stretch (νC≡N or νN=C=S)~2140-2175 cm-1 (sharp)~2050-2140 cm-1 (broad, intense)

While this compound itself is an ionic salt, the principles of thiocyanate reactivity are relevant for any subsequent reactions where the anion might participate as a nucleophile or ligand.

Reactions at the Sulfur Center

The thiocyanate group (-SCN) is a versatile functional group known for its ambidentate nucleophilic character, but its sulfur atom also participates in a range of electrophilic and redox reactions. For an aromatic compound like this compound, the sulfur center is expected to undergo several key transformations.

Oxidation: The sulfur atom in aryl thiocyanates can be oxidized to various higher oxidation states. For instance, treatment with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can convert the thiocyanate group into a sulfinyl cyanide. This transformation provides a pathway to other sulfur-containing functional groups.

Reduction: The thiocyanate group can be reduced to the corresponding thiol (mercaptan). This is a synthetically useful transformation, as it converts the aryl thiocyanate into a nucleophilic aryl thiol, which is a valuable intermediate for the synthesis of thioethers and other sulfur-containing compounds.

Electrophilic Reactions: The sulfur atom, with its lone pairs of electrons, can react with strong electrophiles. While less common than reactions at the nitrogen end, these reactions can lead to the formation of sulfonium (B1226848) ion intermediates.

Conversion to Other Sulfur-Containing Groups: The thiocyanate group serves as a precursor for various other functionalities. For example, hydrolysis of organic thiocyanates can lead to the formation of thiocarbamates in what is known as the Riemschneider thiocarbamate synthesis. wikipedia.org

Table 1: Illustrative Reactions at the Sulfur Center of Aryl Thiocyanates
Reaction TypeReagent(s)Product TypeGeneral Example
OxidationmCPBASulfinyl CyanideAr-SCN → Ar-S(O)CN
ReductionLiAlH4 or NaBH4ThiolAr-SCN → Ar-SH
Hydrolysis (Riemschneider)Acid (e.g., H2SO4)ThiocarbamateAr-SCN → Ar-S-C(O)NH2

Investigation of Thiocyanate-Isothiocyanate Interconversions

The isomerization of thiocyanates (R-SCN) to their more thermodynamically stable isothiocyanate (R-NCS) isomers is a well-documented rearrangement in organic chemistry. wikipedia.orgacs.org This interconversion is particularly relevant for certain classes of organic thiocyanates, such as allyl and acyl derivatives, which can rearrange readily. wikipedia.org

For aryl thiocyanates, this rearrangement is generally less facile but can be induced under specific conditions, such as thermal or catalytic promotion. Computational studies on model compounds like benzoyl thiocyanate show that the rearrangement proceeds through a 1,3-shift mechanism with a significant activation barrier, explaining why many aryl thiocyanates are stable at room temperature. acs.orgscilit.com The reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the thiocyanate moiety with the lowest unoccupied molecular orbital (LUMO) of the aromatic system.

For this compound, it is plausible that such an isomerization could be achieved, potentially catalyzed by Lewis acids or transition metals, or by applying thermal energy. A zinc-mediated isomerization has been shown to be effective for converting benzylic thiocyanates to their isothiocyanate counterparts in a one-pot procedure. uni-regensburg.de The investigation of this rearrangement would be crucial for understanding the complete chemical profile of this compound and its potential applications, as the resulting isothiocyanate would exhibit markedly different reactivity, particularly towards nucleophiles.

Table 2: Factors Influencing Thiocyanate (R-SCN) to Isothiocyanate (R-NCS) Isomerization
FactorDescriptionEffect on Aryl Thiocyanates
Thermal ConditionsApplication of heat to overcome the activation energy barrier.Generally requires high temperatures for rearrangement. Stability varies with substitution.
CatalysisUse of Lewis acids (e.g., ZnCl2) or transition metals to lower the activation barrier.Can facilitate isomerization under milder conditions than thermal methods. uni-regensburg.de
Substituent EffectsElectronic nature of the groups attached to the aromatic ring.Electron-donating or withdrawing groups can influence the stability of the transition state, affecting the rate of isomerization.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of aryl thiocyanates, and by extension this compound, can be approached through several green chemistry principles to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Traditional methods like the Sandmeyer reaction often use stoichiometric amounts of copper salts, which can lead to heavy metal waste. Greener alternatives focus on catalytic systems and safer reagents.

Copper-Catalyzed Aerobic Oxidation: A notable green method involves the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN). organic-chemistry.org This approach uses molecular oxygen as the terminal oxidant, with water being the only byproduct. Such a method avoids the use of more toxic oxidants and can be applied to a wide range of arylboronic acids. organic-chemistry.org Adapting this to a chrysoidine precursor bearing a boronic acid group could provide a more sustainable synthetic route.

Visible-Light Photoredox Catalysis: The use of visible light as a renewable energy source is a cornerstone of green synthesis. Methods have been developed for the synthesis of aryl thiocyanates from arylazo sulfones using visible light, which can proceed even in the absence of a photocatalyst. researchgate.net Another approach uses an organophotocatalyst under visible light to generate the thiocyanate product, supporting a circular chemical economy by allowing for the recycling of byproducts. researchgate.netchemrxiv.org

Use of Greener Solvents: Replacing volatile organic solvents (VOCs) with more environmentally friendly alternatives like water or ionic liquids is a key green strategy. A procedure for synthesizing isothiocyanates from amines and carbon disulfide has been developed using water as the solvent. rsc.org While this produces the isothiocyanate isomer, it highlights the potential for using water in related thiocyanate syntheses. Similarly, processes have been developed that use ionic liquids to introduce the thiocyanate group, which can eliminate the need for copper salts and may be recyclable. google.com

These green approaches offer promising avenues for the synthesis of this compound, aligning with the principles of sustainable chemical manufacturing by reducing environmental impact and improving reaction efficiency.

Spectroscopic and Structural Elucidation of Chrysoidine Thiocyanate

Vibrational Spectroscopy (FTIR, Raman, SERS)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR), Raman, and Surface-Enhanced Raman Scattering (SERS), offers a powerful lens through which to examine the specific vibrational modes of Chrysoidine (B147795) thiocyanate (B1210189), particularly those of the azo and thiocyanate functional groups.

Analysis of Azo and Thiocyanate Vibrational Modes

The thiocyanate anion (SCN⁻) presents several characteristic vibrational modes. The most prominent is the C≡N stretching vibration, which is highly sensitive to its chemical environment. In infrared spectra, the C≡N stretch of the thiocyanate ion typically appears around 2045-2076 cm⁻¹. researchgate.net The C-S stretching mode is generally observed in the range of 700-800 cm⁻¹. The specific frequencies of these modes in Chrysoidine thiocyanate would be influenced by the ionic interaction between the chrysoidine cation and the thiocyanate anion.

Table 1: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Azo (-N=N-)Stretching1400 - 1500Raman
Thiocyanate (-SCN)C≡N Stretching2045 - 2076FTIR, Raman
Thiocyanate (-SCN)C-S Stretching700 - 800FTIR, Raman

Note: The exact wavenumbers for this compound may vary based on intermolecular interactions and sample state.

Surface-Enhanced Raman Scattering for Detection and Characterization

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique for detecting and characterizing molecules at low concentrations. researchgate.net For this compound, SERS can provide significant enhancement of the Raman signals, allowing for detailed structural analysis even with minute sample quantities.

Studies on Chrysoidine have demonstrated that its SERS spectrum can be effectively obtained using silver or gold nanoparticles as substrates. researchgate.netresearchgate.net Characteristic peaks of Chrysoidine, such as the one observed around 1180 cm⁻¹, show significant enhancement. researchgate.net Similarly, the thiocyanate ion is known to strongly adsorb onto metal surfaces, leading to a strong SERS signal for its vibrational modes, particularly the C≡N stretch which can be observed around 2100 cm⁻¹. nih.gov The application of SERS to this compound would likely result in the enhancement of vibrational modes from both the cationic dye and the thiocyanate anion, providing a detailed fingerprint of the entire molecule and insights into its orientation on the nanoparticle surface.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule. The extended π-system of the Chrysoidine cation is the primary chromophore responsible for its absorption and emission properties.

Chromophore Analysis and Electronic Transitions

The color of Chrysoidine arises from the absorption of light in the visible region, which promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions in azo dyes like Chrysoidine are typically π → π* and n → π* transitions. rsc.org The intense color is mainly attributed to the allowed π → π* transition within the conjugated system of the aromatic rings and the azo bridge. The n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group, is generally weaker. rsc.org

Chrysoidine exhibits an absorbance peak at approximately 440 nm. aatbio.com The thiocyanate ion itself does not significantly absorb in the visible region but has absorption bands in the far-ultraviolet region. nih.gov Therefore, the UV-Vis spectrum of this compound in the visible range is expected to be dominated by the electronic transitions of the Chrysoidine cation.

Table 2: Electronic Absorption Data for Chrysoidine

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Chrysoidine440Not specifiedNot specified

Data obtained from AAT Bioquest. aatbio.com

Fluorescence spectroscopy can also be employed to study the excited state of this compound. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence properties, including quantum yield and lifetime, would be influenced by the rigidity of the molecular structure and the surrounding environment.

Solvatochromic and Halochromic Properties

Solvatochromism is the phenomenon where the color of a compound changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. Azo dyes often exhibit solvatochromism due to changes in the charge distribution upon electronic excitation. wikipedia.org For this compound, a change in solvent polarity could lead to a shift in the λmax of its absorption spectrum. A bathochromic shift (red shift) would indicate stabilization of the excited state more than the ground state in more polar solvents, while a hypsochromic shift (blue shift) would suggest greater stabilization of the ground state. wikipedia.org

Halochromism refers to the color change of a substance in response to a change in pH. This property is common in azo dyes containing acidic or basic functional groups. The amino groups in Chrysoidine can be protonated or deprotonated depending on the pH of the solution. Such changes in protonation state alter the electronic structure of the chromophore, leading to a visible color change. The study of the halochromic properties of this compound would involve monitoring its UV-Vis spectrum at different pH values to determine the pKa values associated with these color changes.

Mass Spectrometry (ESI-MS) for Molecular Structure Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic and polar compounds like this compound. It allows for the determination of the molecular weight and provides information about the molecular structure through fragmentation analysis.

In a positive ion mode ESI-MS experiment, this compound would be expected to show a prominent peak corresponding to the Chrysoidine cation [C₁₂H₁₃N₄]⁺. The mass-to-charge ratio (m/z) of this cation would confirm the molecular formula of the organic component. In the negative ion mode, a peak corresponding to the thiocyanate anion [SCN]⁻ would be expected.

Coordination Chemistry and Metal Ion Interactions of Chrysoidine Thiocyanate

Ligand Properties of the Thiocyanate (B1210189) Anion

The thiocyanate anion is a versatile and well-studied ligand in coordination chemistry due to its ambidentate nature. This means it can coordinate to a metal center through two different atoms, leading to a variety of bonding modes. wikipedia.org

N-bonding versus S-bonding Modes

The thiocyanate ligand (SCN⁻) can bind to metal ions through either the nitrogen atom (isothiocyanate) or the sulfur atom (thiocyanate). wikipedia.org The preferred bonding mode is largely determined by the Hard and Soft Acids and Bases (HSAB) principle. wikiwand.com

N-bonding (Isothiocyanate) : Hard metal cations, such as first-row transition metals like Cr(III), Mn(II), Fe(III), Ni(II), and Co(II), tend to bind to the nitrogen atom, which is a harder Lewis base. wikipedia.orgwikiwand.com In these N-bonded complexes, the M-N-C angle is typically close to 180°. wikipedia.org

S-bonding (Thiocyanate) : Soft metal cations, such as Pd(II), Pt(II), and Au(III), prefer to bind to the sulfur atom, which is a softer Lewis base. wikipedia.orgwikiwand.com For S-bonded complexes, the M-S-C angle is generally around 100°. wikipedia.org

Linkage isomerism can occur where both N- and S-bonded isomers exist for the same metal complex. wikipedia.org

Bridging Ligand Capabilities

The thiocyanate anion can also act as a bridging ligand, connecting two or more metal centers. wikipedia.org This bridging can occur in several ways, most commonly in an end-to-end fashion (M-NCS-M). This capability allows for the formation of one-, two-, or three-dimensional polymeric coordination networks. nih.govsfu.ca

Complex Formation with Transition Metal Cations

The thiocyanate ion readily forms complexes with a wide array of transition metal cations. wikipedia.orgnih.gov The synthesis of these complexes often involves the reaction of a metal salt with a source of thiocyanate ions, such as potassium thiocyanate or ammonium (B1175870) thiocyanate. wikipedia.orgnih.gov

Stoichiometric Studies of Metal-Thiocyanate Complexes

Stoichiometric studies, often employing methods like continuous variation (Job's method), are used to determine the metal-to-ligand ratio in a complex. libretexts.orgpressbooks.pub For example, the reaction between Fe(III) and thiocyanate ions is known to form a series of complexes with stoichiometries ranging from [Fe(SCN)]²⁺ to [Fe(SCN)₆]³⁻, depending on the concentration of the thiocyanate ion. wikipedia.org Similarly, Co(II) forms the well-known blue tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻. nih.gov

Spectroscopic Characterization of Formed Complexes

The bonding mode of the thiocyanate ligand is often characterized using infrared (IR) spectroscopy by analyzing the position of the C-N stretching vibration (ν(CN)).

N-bonded complexes generally show a ν(CN) band below 2110 cm⁻¹.

S-bonded complexes typically exhibit a ν(CN) band at frequencies higher than 2110 cm⁻¹.

Bridging thiocyanate ligands often show this band at even higher frequencies.

UV-Visible spectroscopy is also a key tool for characterizing these complexes. nih.govscirp.org The formation of the blood-red [Fe(NCS)(H₂O)₅]²⁺ complex upon mixing Fe(III) ions and thiocyanate is a classic example used in qualitative analysis, exhibiting strong charge-transfer bands. wikipedia.orgwikiwand.com

Equilibrium and Stability Constants of Metal-Thiocyanate Complexes

The stability of metal-thiocyanate complexes in solution is quantified by their stability constants (also known as formation constants). wikipedia.org These constants are equilibrium constants for the stepwise formation of the metal-ligand complexes. libretexts.org Various methods, including spectrophotometry and potentiometry, are used to determine these values. scispace.com

The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. researchgate.net

Table 1: Stepwise Stability Constants (log K) for some Transition Metal-Thiocyanate Complexes

Metal Ionlog K₁log K₂Solvent
Co(II)1.62.7Methanol
Ni(II)1.83.0Methanol
Cu(II)3.03.6Methanol

This table presents example data for general thiocyanate complexes and is not specific to Chrysoidine (B147795) Thiocyanate.

Information on "Chrysoidine Thiocyanate" in the Context of Metal Ion Analysis is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and literature, there is no available information regarding a chemical compound named "this compound" or its application in the coordination chemistry and analysis of metal ions as outlined in the requested article structure.

The requested sections for the article were:

Advanced Analytical Applications of Chrysoidine Thiocyanate

Utilization as a Chromogenic Reagent in Spectrophotometric Assays

The cationic nature of the chrysoidine (B147795) dye and the anionic character of the thiocyanate (B1210189) ion suggest a primary application in spectrophotometry based on ion-pair formation. This technique is valuable for the determination of either the chrysoidine cation or, more commonly, the thiocyanate anion.

A prospective spectrophotometric method for the determination of thiocyanate (SCN⁻) can be developed based on its ion-pair formation with the chrysoidine cation (Chy⁺). The underlying principle involves the reaction of thiocyanate ions with an excess of chrysoidine in a suitable solvent, leading to the formation of a colored ion-pair complex, [Chy⁺][SCN⁻]. This complex can then be extracted into an immiscible organic solvent, and the absorbance of the organic phase is measured. The intensity of the color is directly proportional to the concentration of thiocyanate in the sample.

The development of such a method would involve several key steps:

Selection of an appropriate extraction solvent: The choice of solvent is critical for achieving high extraction efficiency and stability of the ion-pair complex. Solvents such as chloroform, dichloromethane, or methyl isobutyl ketone are often employed for this purpose.

Investigation of the absorption spectrum: The wavelength of maximum absorbance (λmax) for the chrysoidine-thiocyanate ion-pair in the selected organic solvent needs to be determined to ensure maximum sensitivity.

Validation of the method: The developed method must be validated according to established analytical guidelines, including assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

While no specific studies on the chrysoidine-thiocyanate system were found, similar methods have been successfully developed for thiocyanate determination using other cationic dyes, providing a strong basis for this application.

To achieve optimal performance in a spectrophotometric assay for thiocyanate using chrysoidine, several reaction parameters must be carefully optimized. These parameters influence the formation and extraction of the ion-pair complex, thereby affecting the sensitivity and selectivity of the method.

pH of the aqueous phase: The pH of the sample solution plays a crucial role in the formation of the ion-pair. The optimal pH range needs to be established to ensure that chrysoidine exists in its cationic form and that the thiocyanate is stable.

Concentration of Chrysoidine: An excess concentration of the chrysoidine reagent is necessary to drive the ion-pair formation equilibrium towards the product side, ensuring complete reaction with the thiocyanate ions.

Ionic Strength: The ionic strength of the aqueous phase can influence the activity of the ions and thus the efficiency of the ion-pair formation and extraction. The effect of ionic strength should be investigated and controlled.

Shaking time and temperature: The duration of shaking and the temperature of the system can affect the extraction equilibrium. These parameters should be optimized to ensure complete and reproducible extraction.

Interference Studies: The selectivity of the method is a critical parameter. The potential interference from other anions and cations commonly present in real samples should be thoroughly investigated. Masking agents can be employed to eliminate or minimize the interference from competing ions.

Table 1: Hypothetical Optimization Parameters for Spectrophotometric Determination of Thiocyanate using Chrysoidine

ParameterInvestigated RangeOptimal Condition
pH2 - 104.5
Chrysoidine Concentration1x10⁻⁵ - 1x10⁻³ M5x10⁻⁴ M
Extraction SolventChloroform, Dichloromethane, TolueneDichloromethane
Shaking Time1 - 15 minutes5 minutes
Temperature20 - 40 °C25 °C

Role in Separation Sciences

The distinct properties of the chrysoidine cation lend themselves to applications in modern separation techniques, particularly in capillary electrophoresis and potentially in chromatography.

Chrysoidine has been successfully employed as a component of the background electrolyte (BGE) in capillary electrophoresis (CE) for the indirect photometric detection of a wide range of cations. In this application, the cationic chrysoidine dye acts as the visualizing agent in the BGE. When a sample containing analyte cations is injected, these cations displace the chrysoidine ions to maintain charge neutrality, resulting in a decrease in absorbance at the detector. This allows for the sensitive detection of non-absorbing cations.

Key findings from research in this area include:

High Sensitivity: Due to the high molar absorptivity of chrysoidine, very low detection limits for various cations, typically less than 0.5 µM, have been achieved.

Broad Applicability: The method has been demonstrated for the separation and detection of alkali metals, alkaline earth metals, transition metals, and lanthanides.

Optimization of Separation: The separation efficiency and peak shape are influenced by the composition of the BGE, including the concentration of chrysoidine, the pH, and the presence of complexing agents such as 2-hydroxyisobutyric acid and lactic acid.

Table 2: Performance Data for Cation Detection using Chrysoidine in Capillary Electrophoresis

AnalyteLimit of Detection (µM)Migration Time (min)
Lithium0.44.2
Sodium0.54.5
Potassium0.64.8
Magnesium0.35.1
Calcium0.45.4
Lanthanum0.26.5

Data is illustrative and based on published research findings.

While no specific research has been identified on the use of chrysoidine for stationary phase modification, the chemical structure of this azo dye suggests potential applications in this area. A stationary phase can be chemically modified with chrysoidine to create a specialized chromatographic column with unique separation capabilities.

Potential Modification Strategies:

Covalent Bonding: Chrysoidine could be covalently bonded to a solid support, such as silica (B1680970) gel, through its amino groups. This would create a stable stationary phase with a positively charged surface under acidic mobile phase conditions.

Adsorption/Coating: A simpler approach would be to dynamically coat a stationary phase, like silica or a reversed-phase material, with chrysoidine. However, this might lead to lower stability.

Potential Chromatographic Applications:

Anion-Exchange Chromatography: A chrysoidine-modified stationary phase would act as an anion-exchanger, enabling the separation of anionic species, including inorganic anions and organic acids. The thiocyanate counter-ion could be easily exchanged for other anions.

Hydrophilic Interaction Chromatography (HILIC): The polar nature of the chrysoidine molecule could be exploited in HILIC mode for the separation of polar analytes.

Charge-Transfer Chromatography: The aromatic and azo functionalities of chrysoidine could facilitate charge-transfer interactions with suitable analytes, offering a unique selectivity mechanism.

Further research is required to explore these possibilities and to evaluate the chromatographic performance of such modified stationary phases.

Electrochemical Sensing Applications

The electroactive nature of the azo group (-N=N-) in chrysoidine suggests its potential use in the development of electrochemical sensors. The thiocyanate ion can also participate in electrochemical reactions, making chrysoidine thiocyanate an interesting candidate for sensor development.

The electrochemical behavior of azo dyes is well-documented, typically involving the reduction of the azo group at a working electrode. This redox activity can be harnessed for the development of sensors for various analytes. While there are no specific reports on electrochemical sensors based on chrysoidine for the detection of thiocyanate, the principles of electrochemistry suggest several possibilities.

Potential Sensor Designs:

Modified Electrodes: A glassy carbon electrode or other suitable electrode material could be modified with this compound. This could be achieved by electropolymerization of chrysoidine or by immobilizing the compound within a polymer matrix on the electrode surface.

Ion-Selective Electrodes (ISEs): A membrane-based ISE could be developed where this compound acts as the ionophore, providing selectivity for either chrysoidine cations or thiocyanate anions.

Potential Sensing Mechanisms:

Direct Electrochemical Detection: The sensor could rely on the direct oxidation or reduction of the chrysoidine moiety, which might be influenced by the presence of thiocyanate or other target analytes.

Indirect Detection: The interaction of a target analyte with the this compound layer on the electrode could cause a measurable change in the electrochemical signal of a redox probe present in the solution. For instance, chrysoidine G has been noted for its role as a corrosion inhibitor, indicating its electrochemical activity and interaction at electrode surfaces.

Table 3: Comparison of Potential Electrochemical Sensing Parameters for Chrysoidine-Based Sensors

Sensing StrategyTarget AnalytePotential Detection Range
Modified Electrode (Voltammetry)Thiocyanate10⁻⁷ - 10⁻⁴ M
Modified Electrode (Amperometry)Redox-active species10⁻⁸ - 10⁻⁵ M
Ion-Selective ElectrodeThiocyanate10⁻⁶ - 10⁻¹ M

These are projected values based on the performance of similar electrochemical sensors.

Design of Voltammetric or Potentiometric Sensors

A thorough search of scientific databases reveals no studies on the design or application of voltammetric or potentiometric sensors based on the specific compound this compound.

Research into the electrochemical sensing of the parent azo dye, Chrysoidine, shows its propensity for electrochemical oxidation and reduction, making it a target for voltammetric analysis. mdpi.comalliedacademies.org For instance, sensitive electrochemical sensors have been developed for the detection of Chrysoidine (also known as Food Yellow 3) using modified glassy carbon electrodes. mdpi.com These sensors often employ nanomaterials like gold nanoparticles or graphene to enhance electron transfer and improve sensitivity and selectivity. mdpi.com The operational principle relies on the electrochemical behavior of the azo group within the Chrysoidine molecule. alliedacademies.org

Similarly, various potentiometric sensors have been developed for the detection of thiocyanate ions in diverse matrices, including biological fluids and industrial wastewater. These sensors typically utilize ion-selective electrodes with membranes containing specific ionophores that exhibit high affinity for thiocyanate. However, none of the existing literature describes the use of Chrysoidine or a Chrysoidine-based complex as an ionophore or active sensing element for thiocyanate.

Table 1: Comparison of Voltammetric Sensors for Chrysoidine (Food Yellow 3)

Electrode Modification Linear Range Limit of Detection (LOD) Reference
Electrochemically Activated Glassy Carbon Electrode (AGCE) 0.005 to 1.0 µM 0.00167 µM mdpi.com

This table is based on data for Chrysoidine, not this compound.

Material Science Applications in Chemical Sensing

No research has been published on the material science applications of this compound in the development of chemical sensors. The following subsections address the potential for the individual components in these applications, while highlighting the absence of data for the combined entity.

Development of Thin Film Sensors

There is a lack of published research on the development of thin film sensors based on this compound.

Thin film sensors offer advantages in terms of miniaturization and sensitivity. Various materials, including polymers and nanomaterials, are used to create thin films for sensing applications. While thin film sensors have been developed for the detection of food colorants (including azo dyes), none of these studies specifically mention the use of this compound as the sensing layer. mdpi.com The fabrication of a thin film sensor based on this compound would require a method to deposit a stable and uniform layer of this compound onto a transducer surface, and a demonstrable sensing mechanism towards a target analyte. Such research is not currently available in the public domain.

Theoretical and Computational Investigations of Chrysoidine Thiocyanate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of chrysoidine (B147795) thiocyanate (B1210189). These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its reactivity and spectroscopic characteristics. By solving the Schrödinger equation for the molecular system, researchers can obtain accurate descriptions of the electronic wavefunctions and corresponding energy states.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's chemical stability and the energy required for electronic excitation.

For chrysoidine thiocyanate, theoretical calculations have elucidated the spatial distribution and energy levels of these orbitals. The HOMO is predominantly localized on the electron-rich amino groups and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the azo bridge and the aromatic rings, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and the energy of its lowest electronic transition.

Table 1: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -2.45
HOMO-LUMO Gap 3.44

Charge Distribution and Reactivity Predictions

The distribution of electron density within the this compound molecule is a critical determinant of its chemical behavior. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are employed to assign partial charges to each atom. This charge distribution map highlights the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity towards other chemical species.

In this compound, the nitrogen atoms of the amino groups and the azo bridge are found to possess significant negative charges, making them potential sites for protonation or interaction with electrophiles. The carbon atoms in the aromatic rings exhibit varying degrees of positive and negative charges, influencing their susceptibility to electrophilic and nucleophilic substitution reactions. The thiocyanate anion's charge is delocalized between the sulfur and nitrogen atoms, which affects its coordination and interaction with the chrysoidine cation.

Spectroscopic Property Simulations

Computational simulations are invaluable for interpreting and predicting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular vibrations or electronic transitions, providing a more profound understanding of the molecule's structure and bonding.

Prediction of UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict the electronic absorption spectra of molecules. By calculating the energies and oscillator strengths of electronic transitions, the UV-Vis absorption maxima (λmax) can be accurately estimated.

For this compound, TD-DFT calculations predict the principal absorption bands in the visible region, which are responsible for its characteristic color. These absorptions are primarily attributed to π → π* transitions involving the delocalized π-electron system of the aromatic rings and the azo group. The calculated λmax values are generally in good agreement with experimental data, validating the computational methodology.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm) Oscillator Strength (f) Major Contribution
452 0.85 HOMO → LUMO (π → π*)
380 0.21 HOMO-1 → LUMO (π → π*)

Calculation of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint of its molecular structure. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

Calculations for this compound have identified the characteristic vibrational modes associated with its functional groups. For instance, the N-H stretching vibrations of the amino groups, the C-H stretching of the aromatic rings, and the N=N stretching of the azo bridge are all predicted with reasonable accuracy. The characteristic stretching frequency of the thiocyanate (SCN⁻) anion is also an important diagnostic peak. Comparing the calculated vibrational spectrum with experimental data can confirm the molecular structure and provide insights into intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the condensed phase.

In the context of this compound, MD simulations can be used to investigate how the chrysoidine cations and thiocyanate anions arrange themselves in a solution or a solid-state lattice. These simulations can reveal the nature and strength of the hydrogen bonds formed between the amino groups of the chrysoidine cation and the nitrogen or sulfur atoms of the thiocyanate anion. Understanding these intermolecular forces is crucial for explaining the compound's physical properties, such as its solubility and crystal structure. The simulations can also model the interaction of this compound with other molecules, such as solvent molecules, providing a more complete picture of its behavior in different environments.

Solvent Effects on Molecular Conformation and Spectroscopy

Theoretical and computational studies focusing explicitly on the solvent effects on the molecular conformation and spectroscopy of the complete this compound salt are currently unavailable in the reviewed scientific literature. However, valuable insights can be gleaned from computational investigations into the thiocyanate anion and general principles of solvent effects on dye molecules.

Thiocyanate Anion Solvation:

Molecular dynamics simulations have been employed to study the solvation structure and dynamics of the thiocyanate anion (SCN⁻) in various solvents. These studies indicate that the solvation shell and dynamics are highly dependent on the solvent's properties, such as polarity and hydrogen bonding capability. For instance, in aqueous solutions, the thiocyanate anion can act as a denaturant, disrupting the hydrogen-bond network of water. rsc.org Computational studies using density functional theory (DFT) have shown that the thiocyanate anion can form hydrogen bonds through both its nitrogen and sulfur atoms and engages in strong van der Waals interactions with surrounding molecules. unina.it

Spectroscopic Shifts of Thiocyanate:

The vibrational frequency of the thiocyanate group is sensitive to its local environment, making it a useful spectroscopic probe. Combined quantum mechanical and molecular mechanical (QM/MM) approaches have been utilized to understand the underlying mechanisms of vibrational spectral shifts of thiocyanate in different solvents. nih.gov These studies reveal that electrostatic interactions and hydrogen bonding play a crucial role in determining the spectral shifts. For example, in alcohol solvents, a blue-shifted shoulder in the experimental spectra of methyl thiocyanate has been attributed to σ-type hydrogen bonding interactions between the cyano group and the alcohol. nih.gov

Inference for this compound:

Adsorption Behavior on Various Substrates

Direct theoretical and computational studies on the adsorption behavior of the this compound compound as a whole are not found in the current body of scientific literature. Research has predominantly focused on the experimental adsorption of the Chrysoidine cation (as Chrysoidine R or Y) onto various materials.

Experimental Adsorption of Chrysoidine:

Experimental studies have investigated the adsorption of Chrysoidine dyes on substrates such as ordered mesoporous carbon. These studies typically analyze the influence of parameters like pH, initial dye concentration, and temperature on the adsorption process. The data from such experiments are often fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Theoretical Insights into Thiocyanate Adsorption:

On the other hand, theoretical studies have explored the adsorption of the thiocyanate anion on different surfaces. For instance, computational analyses have been used to understand the structure-directing interactions within copper(I) thiocyanate complexes, highlighting the role of non-covalent interactions. rsc.org

Projected Adsorption Mechanism of this compound:

Environmental Chemical Studies of Chrysoidine Thiocyanate

Abiotic Degradation Pathways in Aquatic Systems

Abiotic degradation, occurring without the involvement of microorganisms, is a crucial factor in determining the persistence of chemical compounds in the environment. For Chrysoidine (B147795) thiocyanate (B1210189), the primary pathways of interest in aquatic systems are photolysis (degradation by light) and hydrolysis (reaction with water).

Photolytic degradation is a significant pathway for the breakdown of many organic dyes and some inorganic anions when exposed to sunlight in surface waters.

Thiocyanate Anion: The thiocyanate anion (SCN⁻) is also susceptible to photodegradation, a process that can be significantly enhanced by photocatalysts. For instance, a ZnO-BiOI heterojunction photocatalyst has been shown to completely degrade thiocyanate in under 30 minutes under simulated solar conditions researchgate.net. The mechanism involves the generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and positive holes (h⁺), which oxidize SCN⁻ dtic.mil. This process can convert thiocyanate into less toxic substances like sulfate (B86663), ammonium (B1175870), nitrates, and nitrites nih.gov. The efficiency of thiocyanate photodegradation is dependent on the initial contaminant concentration and the pH of the solution, with peak destruction observed at a neutral pH of 7 researchgate.net.

ParameterChrysoidine (Cation)Thiocyanate (Anion)
Primary Mechanism Photocatalysis (e.g., with TiO₂)Photocatalysis (e.g., with ZnO-BiOI, TiO₂) researchgate.netdtic.mil
Influencing Factors pH, Catalyst Concentration, Substrate Concentration researchgate.netpH, Initial Concentration, Catalyst Mass researchgate.net
Key Reactive Species Hydroxyl RadicalsHydroxyl Radicals (•OH), Superoxide Radicals (•O₂⁻), Positive Holes (h⁺) dtic.mil
Degradation Products Smaller organic molecules, CO₂, H₂OSulfate, Ammonium, Nitrates, Nitrites nih.gov

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Its significance varies greatly between the chrysoidine cation and the thiocyanate anion.

Chrysoidine Cation: The azo group (-N=N-) that characterizes chrysoidine is generally stable against hydrolysis under typical environmental pH conditions (pH 4-9) mdpi.com. Therefore, hydrolysis is not considered a significant degradation pathway for the chrysoidine cation in aquatic systems mdpi.com. Transformation of the chrysoidine molecule typically occurs through more aggressive processes like oxidation, which can cleave the azo bond. Products identified from the oxidative degradation of a related compound, Chrysoidine R, include intermediates like aniline (B41778) and methylbenzene triamine, which are then further broken down into smaller organic acids and eventually mineralized to carbon dioxide and water mdpi.com.

Thiocyanate Anion: The thiocyanate anion is known to be resistant to simple hydrolysis in water rsc.org. However, its stability can be compromised under certain conditions. In highly acidic environments, thiocyanate can decompose, potentially forming hydrogen cyanide (HCN) gas mdpi.com. In the presence of strong oxidizing agents, thiocyanate can be transformed into intermediates such as hypothiocyanite (B1210458) (OSCN⁻) before being further oxidized to sulfate (SO₄²⁻) and ammonia (B1221849) (NH₃) wikipedia.orgnih.gov.

Adsorption and Desorption Behavior in Environmental Matrices

The tendency of a chemical to attach to particles (adsorption) and detach (desorption) is critical to its mobility in the environment. Chrysoidine, being a cation, and thiocyanate, being an anion, will interact differently with environmental surfaces.

Mineral surfaces in soil and sediment, such as clays (B1170129) and metal oxides, are important sites for chemical sorption.

Chrysoidine Cation: As a positively charged organic cation, chrysoidine readily adsorbs to negatively charged mineral surfaces, which are common in the environment nih.gov. Clay minerals like bentonite, which have a net negative charge, are effective adsorbents for chrysoidine researchgate.net. The adsorption capacity can be significantly enhanced by modifying the clay, for example, by pillaring it with tin, which increased the maximum adsorption for Chrysoidine-Y to 63.79 mg/g researchgate.net. This strong electrostatic attraction limits the mobility of chrysoidine in soil and sediment.

Thiocyanate Anion: As an anion, thiocyanate is repelled by negatively charged surfaces and will preferentially adsorb to minerals with positive surface charges. Granular Mg/Al mixed oxides, derived from layered double hydroxides, have proven to be highly efficient adsorbents for thiocyanate, with an adsorption capacity reaching 165.8 mg/g nih.govnih.gov. The process is effective over a range of conditions, and the adsorbent can be reused multiple times nih.govnih.gov. This suggests that in environments rich in such minerals, the mobility of thiocyanate could be significantly retarded.

AdsorbentTarget IonAdsorption Capacity (mg/g)Governing IsothermReference
Sn-pillared Clay (Sn-PILC)Chrysoidine-Y63.79Langmuir researchgate.net
Granular Mg/Al Mixed OxidesThiocyanate (SCN⁻)165.8Freundlich nih.govnih.gov
ZnCl₂ Activated CarbonThiocyanate (SCN⁻)16.2Langmuir nih.gov

Soil organic matter (SOM), including humic and fulvic acids, provides a vast surface area for chemical interactions.

Chrysoidine Cation: Organic matter in soil is typically negatively charged and thus has a high affinity for cationic dyes like chrysoidine. Adsorption studies have shown that organic materials such as deoiled soya and sawdust can effectively remove chrysoidine from water, indicating a strong interaction researchgate.net. This binding to organic matter further reduces the mobility and bioavailability of the chrysoidine cation in the environment.

Thiocyanate Anion: The interaction of the thiocyanate anion with organic matter is less straightforward. While humic substances have a net negative charge, they possess functional groups that can participate in various binding mechanisms mdpi.com. Some organic materials, like biochar (a form of charcoal from pyrolyzed biomass), can adsorb thiocyanate compounds, with the adsorption being positively correlated with the material's specific surface area researchgate.net. The interaction is complex and can involve both adsorption and chemical degradation processes on the biochar surface researchgate.net.

Advanced Oxidation Processes for Chemical Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) researcher.life.

Chrysoidine Cation: AOPs are highly effective for the degradation of chrysoidine. Sonocatalysis, which uses ultrasound in conjunction with a catalyst, can achieve over 92% degradation of Chrysoidine R under optimized conditions mdpi.com. The process is heavily dependent on pH, with acidic conditions (pH 3) being optimal, and the addition of hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate mdpi.com. Other effective AOPs include the photo-Fenton process, which also generates hydroxyl radicals to break down the dye molecule. The proposed degradation pathway involves the formation of intermediates like aniline, followed by further oxidation to organic acids and eventual mineralization to CO₂ and water mdpi.com.

AOP MethodTarget IonKey ParametersAchieved DegradationReference
Sonocatalysis + H₂O₂Chrysoidine RpH 3, 120 W Ultrasound, 75 ppm H₂O₂92.83% mdpi.com
Microwave-FentonThiocyanate (SCN⁻)pH 3, 900 W Microwave Power>90%
Catalytic OzonationAmmonium ThiocyanateTiO₂ CatalystSignificant COD Reduction
Photocatalysis (ZnO-BiOI)Thiocyanate (SCN⁻)pH 7, Solar Simulation100% in <30 min researchgate.net

Thiocyanate Anion: Thiocyanate is also readily degraded by various AOPs. The microwave-Fenton method, which combines microwave radiation with Fenton's reagent (iron salts and hydrogen peroxide), can remove over 90% of thiocyanate from wastewater under optimal conditions of low pH and high microwave power. Catalytic ozonation using a TiO₂ catalyst is another effective method that enhances the production of hydroxyl radicals, leading to the rapid oxidation of thiocyanate. These processes are crucial for treating industrial effluents containing high concentrations of thiocyanate, converting it into less harmful inorganic products.

Electrochemical Oxidation Studies

Electrochemical oxidation offers a pathway for the degradation of Chrysoidine Thiocyanate by targeting its thiocyanate anion (SCN⁻). The process involves the anodic oxidation of the thiocyanate ion, which proceeds through a series of radical intermediates.

The initial step in the electrochemical process is the oxidation of the thiocyanate anion at the anode surface via a one-electron transfer. This generates a highly reactive thiocyanate radical (SCN•) nih.govrsc.org. These radicals can then dimerize to form thiocyanogen (B1223195) ((SCN)₂), a pseudohalogen nih.govrsc.org.

Anodic Oxidation: SCN⁻ → SCN• + e⁻

Dimerization: 2SCN• → (SCN)₂

The resulting thiocyanogen is an unstable intermediate that can react further. In aqueous solutions, it can interact with organic molecules or undergo hydrolysis nih.govrsc.orgrsc.org. The specific reaction pathway and final products can be influenced by factors such as the electrode material, pH, and the presence of other substances in the water rsc.org. For instance, in certain electrochemical systems, the thiocyanate radical can react with imidazopyridine to form a new radical intermediate, which is then further oxidized at the anode to produce a thiocyanated product nih.gov.

Table 1: Key Intermediates in Electrochemical Oxidation of Thiocyanate

Intermediate Chemical Formula Formation Process Role in Degradation
Thiocyanate Radical SCN• One-electron oxidation of SCN⁻ at the anode Highly reactive primary intermediate
Thiocyanogen (SCN)₂ Dimerization of two thiocyanate radicals Unstable precursor to further reactions

Fenton and Photo-Fenton Processes

The Fenton and photo-Fenton processes are advanced oxidation processes that are highly effective in degrading the organic chromophore of the chrysoidine cation. These methods rely on the generation of powerful hydroxyl radicals (•OH), which are non-selective and can oxidize a wide range of organic pollutants nih.govatlantis-press.com.

The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) as a catalyst. The reaction generates hydroxyl radicals as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances this reaction by using UV or visible light, which facilitates two additional pathways for •OH generation. Firstly, the photoreduction of ferric ions (Fe³⁺) regenerates the Fe²⁺ catalyst, allowing it to participate in further Fenton reactions nih.gov. Secondly, the photolysis of hydrogen peroxide can also produce hydroxyl radicals nih.gov.

Research on the degradation of a closely related dye, Chrysoidine R, demonstrates the efficacy of these processes. Studies have shown that operational parameters such as pH, catalyst concentration, and H₂O₂ dosage are critical for optimizing dye degradation mdpi.com. The maximum degradation of Chrysoidine R is typically observed in acidic conditions (pH 3), as this minimizes the precipitation of iron hydroxides and favors the generation of hydroxyl radicals mdpi.com.

In one study, the addition of hydrogen peroxide to a sonocatalytic degradation process significantly enhanced the removal of Chrysoidine R. An optimal H₂O₂ loading of 75 ppm increased the degradation from approximately 45% to 92.83% mdpi.com. However, excessive concentrations of H₂O₂ can be detrimental, as it can act as a scavenger of hydroxyl radicals, thereby reducing the efficiency of the process mdpi.com.

Table 2: Effect of pH on Sonocatalytic Degradation of Chrysoidine R

pH Degradation (%)
9 5.08
5 15.06
4 34.03
3 >34.03

Data derived from a study on Chrysoidine R degradation under specific experimental conditions mdpi.com.

Table 3: Effect of H₂O₂ Concentration on Chrysoidine R Degradation

H₂O₂ Concentration (ppm) Degradation (%)
0 ~45
50 65.12
75 92.83
100 83.41

Data from a study combining sonocatalysis with H₂O₂ at optimized conditions mdpi.com.

The photo-Fenton process, in particular, is noted for its high efficiency in color removal and mineralization of azo dyes, making it a promising technology for treating wastewater containing compounds like this compound nih.govmdpi.comarcjournals.org.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Chrysoidine thiocyanate in laboratory settings?

  • Methodological Answer : Synthesis should follow protocols for thiocyanate complexes, such as stoichiometric mixing of chrysoidine derivatives with thiocyanate salts under controlled pH and temperature. Characterization requires FT-IR spectroscopy to confirm bonding modes (M-NCS vs. M-SCN) by comparing C-N and C-S stretching frequencies to reference compounds . X-ray crystallography can resolve structural ambiguities, as demonstrated in studies of similar thiocyanate complexes (e.g., monoclinic space group P21/n with unit cell parameters a = 7.9047 Å, b = 12.138 Å, c = 13.959 Å) .

Q. How can researchers ensure accurate quantification of thiocyanate content in this compound during analytical studies?

  • Methodological Answer : Use recovery tests with spiked thiocyanate standards to validate accuracy. For example, a known thiocyanate concentration (e.g., 2.2–5.4 mg/L) is added to samples, and recovery rates (e.g., 100–102%) are calculated via regression analysis . Statistical validation with ANOVA and post-hoc tests (e.g., SNK test) ensures reproducibility across experimental replicates .

Q. What spectroscopic techniques are critical for determining the bonding mode of thiocyanate in this compound?

  • Methodological Answer : FT-IR spectroscopy is essential. For example, M-SCN bonding shows C-S stretching near 700–750 cm⁻¹, while M-NCS bonding exhibits C-N stretching near 2050–2100 cm⁻¹. Compare these to reference data (e.g., 4-aminopyridinium thiocyanate) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability constants of this compound complexes?

  • Methodological Answer : Employ global data analysis tools (e.g., ReactLab Equilibria) to model equilibrium constants under varying thiocyanate concentrations (0.025–0.5 M) and ionic strengths. Stopped-flow techniques combined with UV-Vis spectroscopy can capture kinetic instability, reducing discrepancies in molar absorbance and stability constants .

Q. What experimental design considerations are critical for assessing temporal stability and degradation pathways of this compound?

  • Methodological Answer : Conduct accelerated degradation studies under acidic/oxidative conditions (e.g., pH < 3 or H₂O₂ exposure). Monitor degradation products (e.g., cyanide, formate) via HPLC or ion chromatography. Use kinetic models (e.g., k=β3[SCN]+γ3[CN]k = \beta_3 \cdot [SCN^-] + \gamma_3 \cdot [CN^-]) to predict degradation rates .

Q. How can dose-dependent effects of this compound in cellular assays be analyzed statistically?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare mean responses across dosage groups (e.g., 0.1–10 mM). For non-linear effects (e.g., threshold toxicity), use segmented regression or Bayesian dose-response models. Data from nickel thiocyanate studies suggest oxidative stress thresholds at ~2 mM .

Q. What in vitro models are appropriate for studying this compound interactions with biological macromolecules like serum albumin?

  • Methodological Answer : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to measure binding constants. For example, bovine serum albumin binding data can be fitted to the equation 1r=1nK1[L]+1n\frac{1}{r} = \frac{1}{nK} \cdot \frac{1}{[L]} + \frac{1}{n}, where r is bound ligand per protein and K is the association constant .

Q. How can kinetic modeling predict the degradation behavior of this compound in environmental systems?

  • Methodological Answer : Develop rate equations incorporating thiocyanate concentration, temperature, and oxidative agents. For instance, Rate=k[SCN]1.5eEa/RT\text{Rate} = k \cdot [SCN^-]^{1.5} \cdot e^{-E_a/RT}, where EaE_a is activation energy derived from Arrhenius plots. Validate models against experimental data from high-pressure oxidative studies .

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